5-(chloromethyl)-3-isoxazolyl N-(3,4-dichlorophenyl)carbamate
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Overview
Description
5-(chloromethyl)-3-isoxazolyl N-(3,4-dichlorophenyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloromethyl group attached to an isoxazole ring, which is further linked to a carbamate group bearing a 3,4-dichlorophenyl moiety. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-3-isoxazolyl N-(3,4-dichlorophenyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the formation of the isoxazole ring followed by the introduction of the chloromethyl group. The final step involves the coupling of the isoxazole derivative with 3,4-dichlorophenyl isocyanate to form the carbamate linkage. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-3-isoxazolyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chloromethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(chloromethyl)-3-isoxazolyl N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-3-isoxazolyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-(chloromethyl)-3-isoxazolyl N-(3,4-dichlorophenyl)urea
- 5-(chloromethyl)-3-isoxazolyl N-(3,4-dichlorophenyl)thiocarbamate
Uniqueness
Compared to similar compounds, 5-(chloromethyl)-3-isoxazolyl N-(3,4-dichlorophenyl)carbamate exhibits unique properties due to the presence of the carbamate group. This functional group can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications. Additionally, the specific arrangement of the chloromethyl and dichlorophenyl groups can influence its biological activity and selectivity.
Properties
IUPAC Name |
[5-(chloromethyl)-1,2-oxazol-3-yl] N-(3,4-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O3/c12-5-7-4-10(16-19-7)18-11(17)15-6-1-2-8(13)9(14)3-6/h1-4H,5H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBIGFTYWPTQRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OC2=NOC(=C2)CCl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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